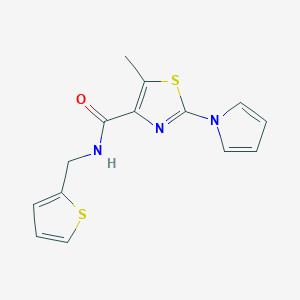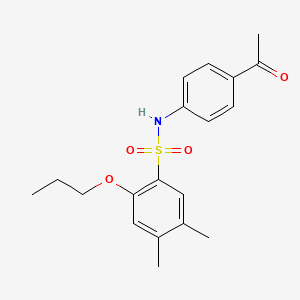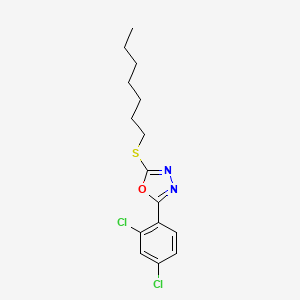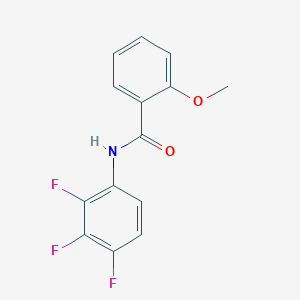
5-methyl-2-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide is a chemical compound that has attracted attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Wirkmechanismus
The mechanism of action of 5-methyl-2-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide is not fully understood. However, several studies have suggested that it exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation and immune responses.
Biochemical and Physiological Effects:
5-methyl-2-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide has been found to possess several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been shown to possess anti-microbial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-methyl-2-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide is its broad range of biological activities, which makes it a potential candidate for the treatment of various diseases. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 5-methyl-2-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an anti-cancer agent, particularly in the treatment of breast cancer and lung cancer. Additionally, further research is needed to understand its mechanism of action and to optimize its pharmacokinetic properties for in vivo applications.
Synthesemethoden
The synthesis of 5-methyl-2-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide involves the reaction of 2-(2-bromoethyl)thiophene with 2-amino-5-methylthiazole in the presence of a base. The resulting intermediate is then reacted with 1H-pyrrole-1-carboxylic acid to form the final product. This method has been reported in several research articles and has been found to yield high purity and good yields.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications. Several research studies have reported its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to possess potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
5-methyl-2-pyrrol-1-yl-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c1-10-12(13(18)15-9-11-5-4-8-19-11)16-14(20-10)17-6-2-3-7-17/h2-8H,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXUVMGCAUWKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N2C=CC=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4894523.png)

![2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4894531.png)


![5-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4894563.png)
![2-methoxy-6-nitro-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4894564.png)
![2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4894569.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B4894578.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4894597.png)
![[4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol](/img/structure/B4894608.png)